3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound that features a bromo-substituted naphthyl group attached to a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromo-2-naphthol and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 6-bromo-2-naphthol with pyrrolidine under acidic conditions.
Purification: The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes of reactants.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromo-substituted naphthyl group.
Reduction: Reduction reactions can be performed to modify the naphthyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic conditions are often employed, with reagents like hydrochloric acid (HCl).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the naphthyl group.
Reduction Products: Reduced forms of the naphthyl group.
Substitution Products: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying biological systems and interactions with biomolecules.
Industry: It is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways: The exact pathways depend on the specific application but can involve signaling pathways, metabolic processes, or structural modifications.
Comparison with Similar Compounds
6-Bromo-2-naphthol: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Other pyrrolidine compounds with different substituents.
Uniqueness:
The presence of both the bromo-substituted naphthyl group and the pyrrolidine ring makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPKZSFWZZFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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